molecular formula C8H11NO3 B13598963 (r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

(r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

Cat. No.: B13598963
M. Wt: 169.18 g/mol
InChI Key: UCEYGZDCHHZQAJ-LURJTMIESA-N
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Description

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a hydroxyethyl group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has hydroxyl groups at the 1 and 2 positions.

    Amino Group Introduction: The amino group is introduced through a reaction with an appropriate amine under controlled conditions.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide or a similar reagent.

Industrial Production Methods

Industrial production of ®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halides or sulfonates for substitution reactions.

Major Products

The major products formed from these reactions include quinones, substituted amines, and various alcohol derivatives.

Scientific Research Applications

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Catecholamines: Compounds like dopamine and norepinephrine share structural similarities.

    Phenylethanolamines: Compounds such as epinephrine and phenylephrine are structurally related.

Uniqueness

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2-diol

InChI

InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2/t6-/m0/s1

InChI Key

UCEYGZDCHHZQAJ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(CO)N

Origin of Product

United States

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